4-Chloro-2-(perfluoropropyl)pyridine
Description
4-Chloro-2-(perfluoropropyl)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 4-position and a perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position. The perfluorinated chain confers unique properties, including enhanced lipophilicity, chemical stability, and resistance to metabolic degradation, making it valuable in agrochemical and pharmaceutical research . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods used for trifluoromethyl-substituted pyridines .
Properties
IUPAC Name |
4-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF7N/c9-4-1-2-17-5(3-4)6(10,11)7(12,13)8(14,15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAXXFLQMZHILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895698 | |
| Record name | 4-Chloro-2-(heptafluoropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816283-32-5 | |
| Record name | 4-Chloro-2-(heptafluoropropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared :
- 4-Chloro-2-(trifluoromethyl)pyridine (C₅H₃ClF₃N)
- 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine (C₉H₆ClF₃N)
- 4-Chloro-2-(2-fluorophenyl)pyridine (C₁₁H₆ClF₂N)
Lipophilicity: Fluorinated substituents significantly increase lipophilicity. For example, 4-chloro-2-(trifluoromethyl)pyridine (log k ≈ 3.2 via HPLC) is more lipophilic than non-fluorinated analogs, a trend expected to be even more pronounced in 4-Chloro-2-(perfluoropropyl)pyridine due to its longer perfluorinated chain .
Spectroscopic Properties :
- NMR : The perfluoropropyl group induces deshielding in adjacent protons. For instance, in (±)-4-chloro-2-(isopropylphenyl)pyridine, the chloro substituent causes a downfield shift to δ 165.49 (¹³C NMR), while fluorinated groups further perturb electronic environments .
- HRMS : Accurate mass data for analogs (e.g., [M+H]+ 282.1853 for a chloro-pyridine derivative) confirm molecular stability, a feature critical for drug design .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on fluorinated analog trends .
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